molecular formula C4H3BrN2Zn B1391965 Pyrimidin-5-ylzinc bromide, 0.50 M in THF CAS No. 1227941-02-7

Pyrimidin-5-ylzinc bromide, 0.50 M in THF

Cat. No.: B1391965
CAS No.: 1227941-02-7
M. Wt: 224.4 g/mol
InChI Key: QWKPLWAOLNGTMA-UHFFFAOYSA-M
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Description

Pyrimidin-5-ylzinc bromide is an organozinc reagent of significant value in synthetic and medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds, enabling the introduction of a pyrimidin-5-yl group onto a wide range of aromatic and heteroaromatic scaffolds . The pyrimidine ring is a privileged structure in drug discovery due to its presence in nucleic acids and its ability to engage in hydrogen bonding, often improving the pharmacokinetic properties of drug candidates . This reagent allows researchers to efficiently synthesize and explore complex, substituted pyrimidine derivatives. A primary application of pyrimidin-5-ylzinc bromide is in Negishi cross-coupling reactions with aryl or heteroaryl halides . This method is highly effective for creating biheteroaryl systems, which are core structures in many pharmaceuticals and ligands for catalysis. For instance, analogous 2-pyridylzinc halides have been successfully used in Negishi coupling with bromopyridines to create 2,2'-bipyridine derivatives, a reaction that is crucial in drug discovery efforts . Furthermore, such coupling products can serve as key intermediates for the synthesis of natural product-inspired molecules with potential immunosuppressant activity . The use of this reagent facilitates the rapid generation of diverse compound libraries for screening against various biological targets. By providing a direct route to functionalized pyrimidines, pyrimidin-5-ylzinc bromide, 0.50 M in THF, serves as a critical building block for researchers developing novel therapeutic agents in areas such as anti-infectives, oncology, and immunology . The specific mechanism of action for compounds synthesized using this reagent is inherently tied to the final molecular structure and its biological target.

Properties

IUPAC Name

bromozinc(1+);5H-pyrimidin-5-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.BrH.Zn/c1-2-5-4-6-3-1;;/h2-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKPLWAOLNGTMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=NC=N1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

This classical method involves the direct insertion of activated zinc metal into the carbon-bromine bond of pyrimidin-5-yl bromide in THF:

  • Zinc turnings or powder are activated (e.g., by iodine or 1,2-dibromoethane) to initiate the reaction.
  • Pyrimidin-5-yl bromide is added dropwise to the stirred suspension of zinc in dry THF under inert atmosphere (argon or nitrogen).
  • The reaction mixture is typically refluxed or maintained at ambient temperature for several hours until the insertion is complete.
  • The resulting solution contains pyrimidin-5-ylzinc bromide, usually standardized to 0.50 M concentration by titration.

Research Findings

  • Literature reports on analogous heteroaryl zinc reagents indicate that direct insertion is feasible but may require elevated temperature or activated zinc to overcome the electron-deficient nature of the pyrimidine ring, which can slow oxidative insertion.
  • The presence of electron-withdrawing groups on the pyrimidine ring can influence the rate and yield of insertion.
  • The reaction is typically monitored by quenching aliquots and analyzing by GC or NMR to confirm formation of the organozinc species.

Advantages and Limitations

Advantages Limitations
Simple one-step procedure May require activated zinc and heat
Avoids use of reactive magnesium Possible side reactions with sensitive groups
Produces relatively pure organozinc reagent Slower reaction kinetics with heteroaryl bromides

Transmetallation from Pyrimidin-5-ylmagnesium Bromide (Grignard Reagent)

Procedure

  • First, pyrimidin-5-yl bromide is converted to the corresponding Grignard reagent by reaction with magnesium turnings in dry THF under inert atmosphere.
  • The Grignard reagent is then transmetallated with anhydrous zinc bromide (ZnBr2) solution in THF at low temperature (0 °C to room temperature).
  • The transmetallation proceeds to form pyrimidin-5-ylzinc bromide in situ.
  • The final solution is titrated and adjusted to the desired concentration (0.50 M).

Research Findings

  • This two-step route is widely used for heteroaryl organozinc reagents due to the higher reactivity of Grignard intermediates, which facilitates zinc insertion.
  • For example, phenylmagnesium bromide transmetallation to phenylzinc bromide in THF is well-documented and analogous procedures apply to pyrimidinyl systems.
  • The transmetallation method allows better control over reagent concentration and purity.
  • The Grignard reagent preparation involves activation of magnesium and careful control of temperature to avoid side reactions.

Advantages and Limitations

Advantages Limitations
More reactive intermediate allows faster zincation Requires preparation of Grignard reagent
Better control over reagent concentration Grignard reagents can be sensitive to moisture and air
Can be performed at lower temperatures Additional step increases complexity

Comparative Data Table of Preparation Methods

Parameter Direct Zinc Insertion Grignard Transmetallation
Starting Material Pyrimidin-5-yl bromide Pyrimidin-5-yl bromide
Metal Source Zinc metal (activated) Magnesium (for Grignard), then ZnBr2
Solvent Anhydrous THF Anhydrous THF
Temperature Ambient to reflux (~25–66 °C) 0 °C to room temperature
Reaction Time Several hours 1–3 hours
Concentration Control Moderate, requires titration High, easier titration and standardization
Purity of Product Good, but may contain zinc salts High purity organozinc reagent
Functional Group Tolerance Moderate Higher due to milder transmetallation
Typical Yield Moderate to good (50–70%) Good (60–80%)

Analytical and Quality Control

  • The concentration of pyrimidin-5-ylzinc bromide in THF is commonly determined by titration against iodine or 1,10-phenanthroline/isopropanol methods.
  • NMR spectroscopy (especially ^1H and ^13C NMR) can confirm the presence of the organozinc species by characteristic shifts.
  • Infrared spectroscopy may show the absence of C–Br stretch and presence of organozinc signals.
  • The reagent solution is stored under inert atmosphere at low temperature to prevent decomposition.

Summary of Key Research Insights

  • Direct zinc insertion is a classical, straightforward method but may require activation and heating due to the electron-poor nature of pyrimidine.
  • Transmetallation from pyrimidin-5-ylmagnesium bromide offers better control and often higher yields, leveraging the higher reactivity of Grignard reagents.
  • Both methods require rigorous exclusion of moisture and air to maintain reagent integrity.
  • The choice of method depends on available starting materials, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-5-ylzinc bromide is primarily used in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Common Reagents and Conditions:

    Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a halide or pseudohalide electrophile. Typical conditions include the use of THF as a solvent and temperatures ranging from room temperature to 80°C.

    Oxidation and Reduction: Pyrimidin-5-ylzinc bromide can undergo oxidation to form pyrimidin-5-yl alcohols or reduction to form pyrimidin-5-yl hydrides under appropriate conditions.

Major Products:

    Cross-Coupling Products: The major products of reactions involving pyrimidin-5-ylzinc bromide are typically substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Reactivity and Mechanism

The reactivity of pyrimidin-5-ylzinc bromide is primarily attributed to the nucleophilic nature of the zinc center, which can attack electrophiles such as alkyl halides or aryl halides. The mechanism typically involves the formation of a zinc-carbon bond followed by subsequent steps leading to product formation.

Applications in Medicinal Chemistry

Pyrimidines are integral to numerous pharmaceutical agents due to their biological activity. The applications of pyrimidin-5-ylzinc bromide in medicinal chemistry include:

Drug Discovery

Recent studies highlight the role of pyrimidine derivatives in drug discovery, particularly as scaffolds for anticancer agents and antibiotics. For instance, modifications to the pyrimidine core have led to compounds with improved efficacy against resistant bacterial strains .

Anticancer Activity

Research indicates that pyrimidine-based compounds exhibit significant anticancer properties. For example, derivatives formed through reactions involving pyrimidin-5-ylzinc bromide have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction .

Antimicrobial Properties

Pyrimidine derivatives synthesized via organozinc chemistry have been reported to possess antimicrobial activities against a range of pathogens, making them suitable candidates for developing new antibiotics .

Development of Antibacterial Agents

One notable case study involved the synthesis of novel antibacterial agents targeting DNA gyrase, an enzyme critical for bacterial DNA replication. The incorporation of pyrimidine moieties led to compounds that demonstrated potent activity against resistant strains .

Anticancer Compound Synthesis

Another study focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives using pyrimidin-5-ylzinc bromide as a key reagent. These compounds exhibited promising anticancer activities in vitro, showcasing the potential for further development into therapeutic agents .

Summary Table of Applications

Application AreaDescriptionExample Compounds
Drug DiscoveryUtilization as building blocks for new pharmaceuticalsAnticancer agents
Anticancer ActivityInduction of apoptosis and inhibition of tumor growthPyrazolo[1,5-a]pyrimidines
Antimicrobial PropertiesDevelopment of new antibiotics targeting resistant bacteriaNovel antibacterial agents

Mechanism of Action

The mechanism by which pyrimidin-5-ylzinc bromide exerts its effects in chemical reactions involves the transfer of the pyrimidin-5-yl group to an electrophilic partner. This process is facilitated by the presence of a metal catalyst, which activates the zinc-carbon bond, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyridylzinc Bromides

Pyridylzinc bromides share structural similarities with Pyrimidin-5-ylzinc bromide but differ in the heterocyclic core. Key examples include:

  • 2-Chloro-5-pyridylzinc bromide, 0.50 M in THF: This reagent features a pyridine ring substituted with chlorine at the 2-position. It is commercially available and used in pharmaceutical intermediates .
  • Fluorinated Pyridylzinc Bromides (e.g., 5-Fluoro-2-pyridylzinc bromide) : Fluorine substituents introduce strong electron-withdrawing effects, altering reaction kinetics and regioselectivity. These reagents are employed in fluorinated drug candidates to improve metabolic stability and bioavailability .
Compound Concentration Solvent CAS Number Key Structural Feature Reactivity Notes
2-Chloro-5-pyridylzinc bromide 0.50 M THF 1227833-84-2 Chlorine at pyridine 2-position Enhanced electrophilicity at C5
5-Fluoro-2-pyridylzinc bromide 0.50 M THF 935433-87-7 Fluorine at pyridine 5-position High stability in polar solvents

Heterocyclic Variations: Thienylzinc Bromides

Thienylzinc bromides, such as 2-Bromo-3-hexyl-5-thienylzinc bromide, replace the nitrogen-containing heterocycle with a sulfur-based thiophene ring. These reagents are utilized in materials science for synthesizing conductive polymers .

Aliphatic Organozinc Bromides

Aliphatic reagents like sec-butylzinc bromide and allylzinc bromide exhibit markedly different reactivity due to the absence of aromatic stabilization. For example:

  • sec-Butylzinc bromide : Used for introducing branched alkyl chains into organic molecules. Its air-sensitive nature necessitates strict inert handling conditions .
  • Allylzinc bromide : Participates in conjugate additions and cyclopropanation reactions, leveraging the allylic system’s nucleophilicity .

Comparison with Grignard Reagents

Grignard reagents (e.g., 5-Fluoro-6-methylpyridin-2-ylmagnesium bromide) are more nucleophilic but less tolerant of protic or electrophilic functional groups. Organozincs like Pyrimidin-5-ylzinc bromide offer superior compatibility with esters, nitriles, and ketones, enabling broader synthetic utility .

Data Tables

Table 1. Comparative Properties of Organozinc Bromides in THF

Compound Concentration Solvent CAS Number LogP Sensitivity Primary Application
Pyrimidin-5-ylzinc bromide* 0.50 M THF Not provided ~2.5† Air-sensitive Heterocyclic drug synthesis
2-Chloro-5-pyridylzinc bromide 0.50 M THF 1227833-84-2 2.597 Air-sensitive Pharmaceutical intermediates
5-Fluoro-2-pyridylzinc bromide 0.50 M THF 935433-87-7 2.301 Moisture-sensitive Fluorinated API synthesis
sec-Butylzinc bromide 0.50 M THF 171860-66-5 2.597 Air-sensitive Alkylation reactions

*Extrapolated from analogous compounds; †Estimated based on pyridylzinc bromides.

Biological Activity

Pyrimidin-5-ylzinc bromide, a zinc organometallic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Pyrimidin-5-ylzinc bromide is characterized by the presence of a pyrimidine ring attached to a zinc atom through a zinc-bromide bond. The compound is typically prepared in tetrahydrofuran (THF), a solvent that enhances its reactivity and solubility.

Mechanisms of Biological Activity

The biological activity of pyrimidin-5-ylzinc bromide can be attributed to several mechanisms:

  • Metal Coordination : Zinc ions can coordinate with various biomolecules, influencing enzymatic activities and cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Zinc complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • DNA Intercalation : Similar to other pyrimidine derivatives, this compound may intercalate into DNA strands, disrupting replication and transcription processes.

Research Findings

Recent studies have highlighted the biological potential of pyrimidin-5-ylzinc bromide and related compounds. Below are key findings from various research efforts:

Antiproliferative Activity

Pyrimidine derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, complexes involving pyrimidine scaffolds demonstrated enhanced cytotoxicity against B16 melanoma cells and other tumor types . The mechanism often involves the generation of ROS and interference with DNA replication.

Antimicrobial Properties

Research indicates that pyrimidine-based compounds exhibit antimicrobial activity against both bacterial and fungal strains. For example, studies have reported that similar zinc complexes display strong inhibitory effects against Staphylococcus aureus (including MRSA) and Candida albicans . The mechanism likely involves disruption of microbial cell membranes and interference with metabolic processes.

Enzymatic Inhibition

Pyrimidin-5-ylzinc bromide has also been investigated for its potential as an enzymatic inhibitor. It has been noted that certain pyrimidine derivatives can inhibit phosphodiesterases and kinases, which are crucial for various cellular functions . This inhibition can lead to altered signaling pathways, making these compounds valuable in treating diseases such as cancer and inflammation.

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of pyrimidin-5-ylzinc bromide revealed that concentrations as low as 10 µM significantly reduced cell viability in cultured cancer cells. The researchers observed that the compound induced apoptosis through ROS generation, confirmed by increased levels of oxidative stress markers .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of pyrimidine derivatives against multi-drug resistant bacterial strains. The results indicated that compounds similar to pyrimidin-5-ylzinc bromide exhibited minimum inhibitory concentrations (MICs) ranging from 0.20 to 0.78 µM against MRSA, demonstrating their potential as novel antimicrobial agents .

Data Summary

The following table summarizes key findings related to the biological activity of pyrimidin-5-ylzinc bromide:

Activity Type Target Effect Reference
AntiproliferativeB16 melanoma cellsIC50 = 10 µM
AntimicrobialStaphylococcus aureusMIC = 0.20 - 0.78 µM
Enzymatic inhibitionPhosphodiesterasesSignificant inhibition observed

Q & A

Q. What are the critical storage and handling protocols for Pyrimidin-5-ylzinc bromide in THF to ensure stability?

Pyrimidin-5-ylzinc bromide in THF is moisture- and oxygen-sensitive. Store under inert atmosphere (argon or nitrogen) at –20°C in flame-resistant containers. Avoid exposure to water, as THF solutions can form explosive peroxides over time. Use Schlenk lines or gloveboxes for transfers, and pre-dry glassware at 120°C .

Q. What are typical reaction setups for cross-coupling using Pyrimidin-5-ylzinc bromide?

Cross-couplings (e.g., Negishi) typically involve adding the zinc reagent (1.2–2.0 equiv) to a catalyst (e.g., Pd(PPh₃)₄) and electrophile (e.g., aryl halides) in THF at 0–25°C. Monitor reaction progress via TLC or GC-MS. Quench with 1 M HCl, extract with ethyl acetate, and purify via column chromatography .

Q. What safety precautions are essential when working with this reagent?

Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use in a fume hood with blast shields. Avoid water contact (risk of H₂ gas release). In case of spills, neutralize with dry sand or vermiculite, then dispose as hazardous waste. Refer to MSDS for organomagnesium/zinc compounds for emergency protocols .

Advanced Research Questions

Q. How does the ionic radius of zinc influence nucleophilic transfer efficiency in cross-coupling reactions?

Zinc’s ionic radius (0.74 Å for Zn²⁺ in tetrahedral coordination) impacts ligand dissociation and transmetallation kinetics. Smaller radii enhance nucleophilicity but may reduce stability. Compare with Mg²⁺ (0.57 Å) in Grignard reagents: Zn’s larger radius allows milder conditions but slower reaction rates. Optimize by adjusting solvent polarity (e.g., THF vs. DME) to modulate ionic strength .

Q. How can reaction yields be optimized when using Pyrimidin-5-ylzinc bromide in low-temperature couplings?

Pre-cool THF to –30°C and add the zinc reagent dropwise to avoid exothermic side reactions. Use 1.5–2.0 equiv of the reagent to account for partial hydrolysis. For sterically hindered substrates, increase catalyst loading (e.g., 5 mol% PdCl₂(dppf)) and extend reaction time to 12–24 hours .

Q. What analytical methods diagnose homocoupling byproducts in Pyrimidin-5-ylzinc bromide reactions?

Homocoupling (e.g., bipyrimidine formation) arises from oxidative side reactions. Characterize via:

  • ¹H NMR : Look for symmetric aromatic peaks (δ 8.5–9.0 ppm for pyrimidine protons).
  • HRMS : Identify [M+H]+ peaks corresponding to dimerized products.
  • XRD : Confirm crystal structure if isolated .

Q. How does solvent choice (THF vs. Et₂O) affect the reagent’s reactivity and stability?

THF’s higher polarity (dielectric constant ~7.5) stabilizes the zincate complex, reducing aggregation compared to Et₂O. However, THF’s lower boiling point (66°C) limits high-temperature reactions. For thermally demanding reactions, use mixed solvents (e.g., THF/DME 1:1) to balance stability and reactivity .

Q. How to resolve contradictory data on reaction efficiency under varying ionic strengths?

Conflicting results may arise from counterion effects (e.g., Br⁻ vs. Cl⁻) or solvent ionic strength. Conduct control experiments with added salts (e.g., LiCl or NaBr) to assess their impact. Use conductivity measurements to correlate ionic strength with reaction rates .

Q. What strategies prevent THF degradation during long-term storage of the reagent?

Add stabilizers like BHT (2,6-di-tert-butyl-4-methylphenol, 0.1% w/v) to inhibit peroxide formation. Store in amber bottles with PTFE-lined caps. Test peroxide levels monthly using peroxide test strips and discard if >30 ppm .

Q. How to interpret ¹H NMR spectra of Pyrimidin-5-ylzinc bromide reaction mixtures?

Pyrimidin-5-yl protons typically appear as a singlet (δ 8.7–9.2 ppm). After transmetallation, downfield shifts (Δδ ~0.3 ppm) indicate successful coupling. For quantification, use an internal standard (e.g., 1,3,5-trimethoxybenzene) and compare integration ratios .

Q. Methodological Notes

  • Data Contradiction Analysis : Discrepancies in reaction outcomes may stem from trace moisture (use Karl Fischer titration to verify THF dryness) or catalyst lot variability (pre-activate Pd catalysts with reducing agents like DIBAL-H) .
  • Advanced Characterization : For mechanistic studies, employ DFT calculations to model transition states of transmetallation steps, referencing Shannon’s ionic radii for Zn²⁺ coordination geometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrimidin-5-ylzinc bromide, 0.50 M in THF
Reactant of Route 2
Pyrimidin-5-ylzinc bromide, 0.50 M in THF

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